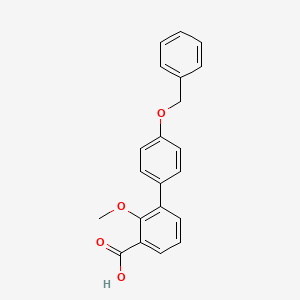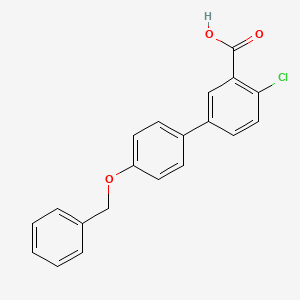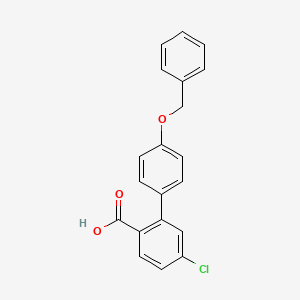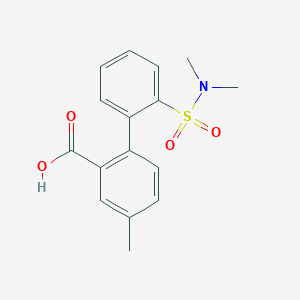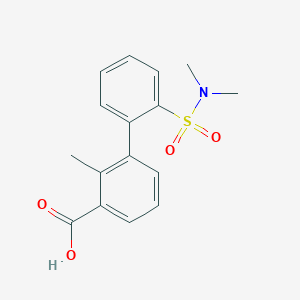
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% (3-DMSPB) is a synthetic organic compound belonging to the class of compounds known as sulfonamides. It is a white, odorless crystalline solid that is soluble in water and slightly soluble in alcohol. 3-DMSPB is used as a reagent and a pharmaceutical intermediate in various laboratory and industrial applications. It has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用机制
The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% is not fully understood, but it is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes and proteases. It is thought to bind to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% have been studied extensively. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and proteases. It has also been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% has been shown to have an effect on the metabolism of lipids and carbohydrates, as well as on the absorption of nutrients in the gut.
实验室实验的优点和局限性
The advantages of using 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments include its low cost, its availability, and its high purity. It is also relatively easy to synthesize and is stable under a wide range of conditions. The main limitation of using 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments is that its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well characterized.
未来方向
Future research on 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% should focus on further elucidating its mechanism of action and its effects on biochemical and physiological processes. In addition, further research should be conducted to explore its potential applications in drug development and clinical trials. Other potential areas of research include exploring its use as a reagent in enzyme-catalyzed reactions, studying its effects on protein-protein interactions, and investigating its potential uses in drug delivery systems.
合成方法
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% can be synthesized from the reaction of 2-methylbenzoic acid with N,N-dimethylsulfamoyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethanol or tetrahydrofuran. The reaction is exothermic and yields a white crystalline solid that is 95% pure.
科学研究应用
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% has been used as a reagent in various scientific research applications. It has been used as a substrate in enzyme-catalyzed reactions and as a ligand in protein-protein interactions. It has also been used to study the structure and function of proteins and nucleic acids. In addition, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
属性
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-12(8-6-9-13(11)16(18)19)14-7-4-5-10-15(14)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYAMKWQPUGMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

